17,20:20,21-Bis(methylenedioxy)-5b-pregnan-3b-ol
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Overview
Description
17,2020,21-Bis(methylenedioxy)-5β-pregnan-3β-ol: is a biochemical compound with the molecular formula C23H36O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps, starting from a suitable steroid precursor. The key steps include the formation of methylenedioxy bridges at the 17,20 and 20,21 positions. This can be achieved through the reaction of the precursor with methylene iodide and a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids at specific positions.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The methylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 17,20:20,21-Bis(methylenedioxy)-5α-pregnan-3α-ol
- 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3α-ol
- 17,20:20,21-Bis(methylenedioxy)-5α-pregnan-3β-ol
Uniqueness
What sets 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol apart from similar compounds is its specific stereochemistry and the presence of methylenedioxy groups at the 17,20 and 20,21 positions. These structural features contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C23H36O5 |
---|---|
Molecular Weight |
392.5 g/mol |
InChI |
InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
InChI Key |
BMASJGTXZQYHKW-VGRYNZERSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O |
Origin of Product |
United States |
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